4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a furan ring, and a pyrazole ring. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiadiazole ring, followed by the introduction of the furan and pyrazole rings. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various aldehydes or ketones. The reaction conditions usually involve refluxing in suitable solvents such as ethanol or acetonitrile, with the use of catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced thiadiazole derivatives. Substitution reactions can lead to a wide range of functionalized derivatives with different chemical and biological properties.
Scientific Research Applications
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar chemical and biological properties.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Furan derivatives:
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties that are not observed in simpler compounds.
Properties
IUPAC Name |
4-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-8-12(21-17-16-8)13(19)14-7-9-3-4-11(20-9)10-5-6-15-18(10)2/h3-6H,7H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUBERYYONHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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